(4-ethylcyclohexyl)(4-pyridinylmethyl)amine
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Overview
Description
“(4-ethylcyclohexyl)(4-pyridinylmethyl)amine” is a complex organic compound that contains an amine group. It consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, and a cyclohexyl group, which is a six-membered carbon ring, with an ethyl group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate pyridine derivative with a suitable ethylcyclohexyl derivative. The exact method would depend on the specific substituents on the pyridine and cyclohexyl rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the cyclohexyl ring, and the amine group. The ethyl group would be a substituent on the cyclohexyl ring .Chemical Reactions Analysis
As an amine, this compound would be expected to participate in typical amine reactions, such as acid-base reactions. The pyridine ring could potentially undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Amines typically have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-ethyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-12-3-5-14(6-4-12)16-11-13-7-9-15-10-8-13/h7-10,12,14,16H,2-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCSCJKALNYCBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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